

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-fluoropyridine

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Compound of Interest

Compound Name: 5-Amino-2-fluoropyridine

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This guide provides a detailed overview of the spectroscopic data for **5-Amino-2-fluoropyridine** (CAS No: 1827-27-6 for **5-amino-2-fluoropyridine** and 21717-96-4 for 2-amino-5-fluoropyridine)[1][2], a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

- Molecular Formula: $C_5H_5FN_2$ [1]
- Molecular Weight: 112.11 g/mol [1]
- Appearance: Solid, pale cream to brown or yellow crystals or powder.[3]
- Melting Point: 87-91 °C[4] or 93-97 °C[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **5-Amino-2-fluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **5-Amino-2-fluoropyridine**, both ^1H and ^{13}C NMR are crucial for structural confirmation.

^1H NMR Data

While a publicly available peak list is not readily found, analysis of the structure and data from related compounds suggest the following approximate chemical shifts and multiplicities in a solvent like CDCl_3 .^[5]

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.4 - 6.6	dd	J(H3-H4), J(H3-F)
H-4	~7.2 - 7.4	ddd	J(H4-H3), J(H4-H6), J(H4-F)
H-6	~7.8 - 8.0	d	J(H6-H4)
NH ₂	~3.5 - 4.5 (broad)	s	N/A

^{13}C NMR Data

Experimental ^{13}C NMR data for **5-Amino-2-fluoropyridine** is not widely published. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant (^1JCF).

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted C-F Coupling (JCF, Hz)
C-2	~156 - 160	~230 - 250 (^1JCF)
C-3	~110 - 115	~5 - 10 (^3JCF)
C-4	~125 - 130	~20 - 25 (^3JCF)
C-5	~140 - 145	~10 - 15 (^2JCF)
C-6	~135 - 140	~3 - 5 (^4JCF)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Amino-2-fluoropyridine** is expected to show characteristic absorption bands for the amino group, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Strong	N-H bending (scissoring) and C=C stretching
1500 - 1400	Strong	Aromatic C=C and C=N stretching
1330 - 1260	Strong	C-N stretching (aromatic amine)
1250 - 1200	Strong	C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity (%)	Assignment
112	High	$[M]^+$ (Molecular ion)
93	Moderate	$[M - F]^+$ or $[M - NH_3]^+$
85	Moderate	$[M - HCN]^+$
68	Moderate	$[M - C_2H_2N]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Amino-2-fluoropyridine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Amino-2-fluoropyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d ($CDCl_3$) or DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune the probe to the appropriate frequency for 1H and ^{13}C nuclei.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ^{13}C NMR Acquisition:

- Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
- Typical spectral width: 0-200 ppm.
- Number of scans: 1024 or more, depending on the sample concentration.
- Reference the chemical shifts to the solvent peak.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **5-Amino-2-fluoropyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

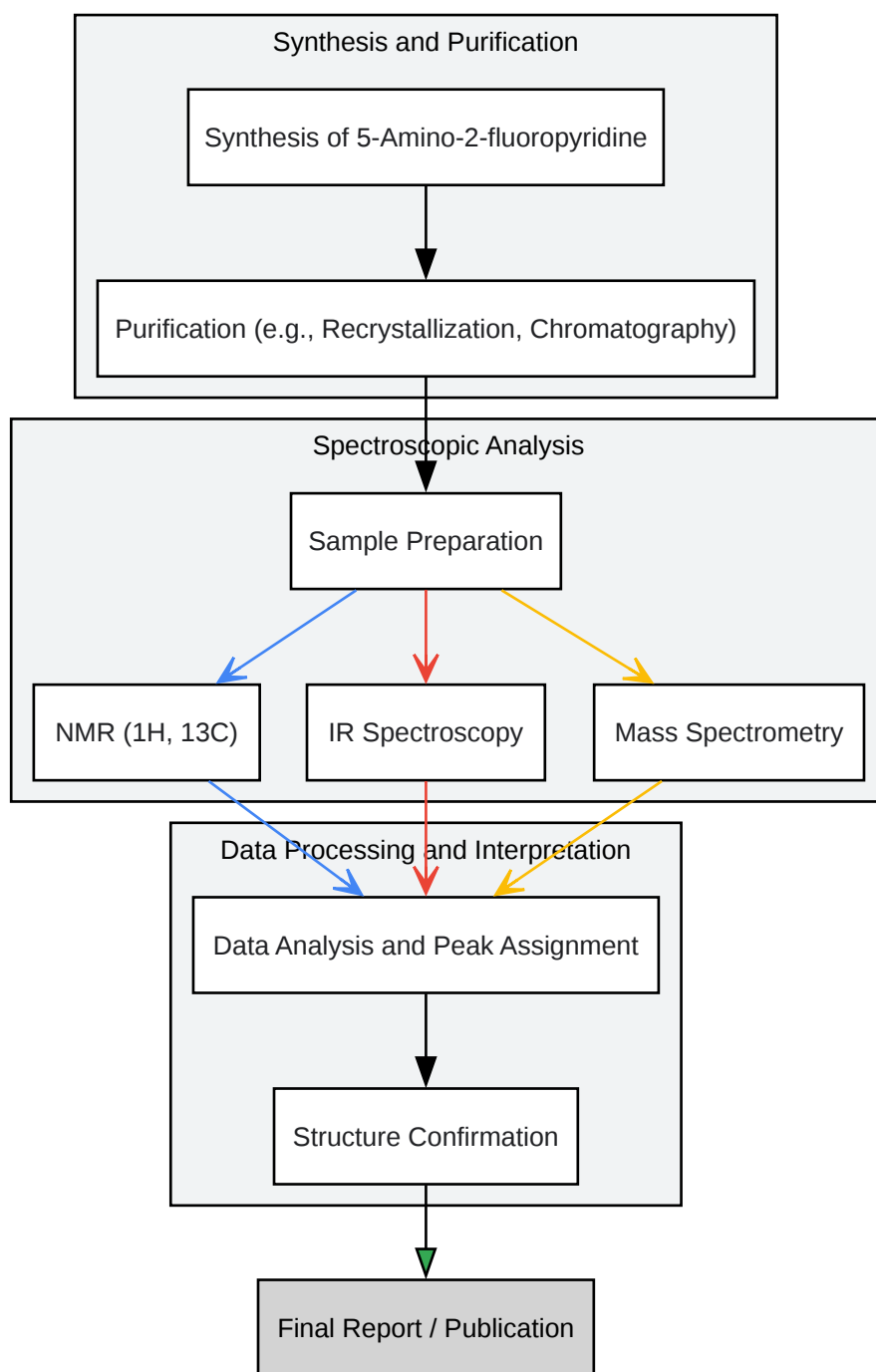
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. For a more volatile sample, it can be introduced through a gas chromatograph (GC-MS).
- Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common method for small organic molecules which causes fragmentation.[6] Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.[6]

- Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **5-Amino-2-fluoropyridine**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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